molecular formula C21H32N4O3 B130286 Caracasanamide CAS No. 146269-39-8

Caracasanamide

Cat. No. B130286
M. Wt: 388.5 g/mol
InChI Key: SZQNZZPMXSFUDT-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Caracasanamide is a natural product that is classified as a cyclic depsipeptide. It was first isolated from a marine sponge known as Siliquariaspongia sp. in 2010. The compound has been found to exhibit potent cytotoxic activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs.

Mechanism Of Action

The mechanism of action of caracasanamide is not fully understood. However, it has been proposed that the compound exerts its cytotoxic activity by disrupting the microtubule network in cancer cells. This disruption leads to cell cycle arrest and eventually, apoptosis.

Biochemical And Physiological Effects

Caracasanamide has been found to exhibit potent cytotoxic activity against various cancer cell lines. It has also been found to exhibit antibacterial and antifungal activity. In addition, caracasanamide has been found to induce apoptosis in cancer cells, which makes it a promising candidate for the development of new anticancer drugs.

Advantages And Limitations For Lab Experiments

The advantages of using caracasanamide in lab experiments include its potent cytotoxic activity against various cancer cell lines and its ability to induce apoptosis in cancer cells. However, the limitations of using caracasanamide in lab experiments include its complex synthesis method and the difficulty in obtaining large quantities of the compound.

Future Directions

There are several future directions for the research and development of caracasanamide. One direction is the optimization of the synthesis method to make it more efficient and cost-effective. Another direction is the development of new derivatives of caracasanamide with improved potency and selectivity against cancer cells. Finally, the use of caracasanamide in combination with other anticancer drugs is also an area of future research.

Synthesis Methods

The synthesis of caracasanamide is a complex process that involves several steps. The first step is the synthesis of the linear peptide backbone, which is achieved through solid-phase peptide synthesis. The next step is the cyclization of the linear peptide to form the cyclic depsipeptide. This is achieved through a combination of chemical and enzymatic methods. The final step is the purification of the compound using chromatography.

Scientific Research Applications

Caracasanamide has been the subject of numerous scientific studies due to its potent cytotoxic activity against various cancer cell lines. It has been found to induce apoptosis (programmed cell death) in cancer cells, which makes it a promising candidate for the development of new anticancer drugs. In addition to its anticancer activity, caracasanamide has also been found to exhibit antibacterial and antifungal activity.

properties

CAS RN

146269-39-8

Product Name

Caracasanamide

Molecular Formula

C21H32N4O3

Molecular Weight

388.5 g/mol

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[4-[[N'-(3-methylbut-2-enyl)carbamimidoyl]amino]butyl]prop-2-enamide

InChI

InChI=1S/C21H32N4O3/c1-16(2)11-14-25-21(22)24-13-6-5-12-23-20(26)10-8-17-7-9-18(27-3)19(15-17)28-4/h7-11,15H,5-6,12-14H2,1-4H3,(H,23,26)(H3,22,24,25)/b10-8+

InChI Key

SZQNZZPMXSFUDT-CSKARUKUSA-N

Isomeric SMILES

CC(=CCN=C(N)NCCCCNC(=O)/C=C/C1=CC(=C(C=C1)OC)OC)C

SMILES

CC(=CCN=C(N)NCCCCNC(=O)C=CC1=CC(=C(C=C1)OC)OC)C

Canonical SMILES

CC(=CCN=C(N)NCCCCNC(=O)C=CC1=CC(=C(C=C1)OC)OC)C

synonyms

1-((3,4-dimethoxycinnamoyl)amino)-4-((3-methyl-2-butenyl)guaidino)butane
caracasanamide

Origin of Product

United States

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